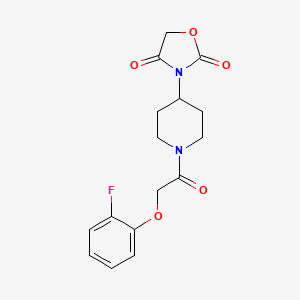

3-(1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as FPOP or FPOP-2,4-D, is a compound that has generated interest in the scientific community for its unique properties and potential applications. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of the compound is C16H17FN2O5 and it has a molecular weight of 336.319.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C .Scientific Research Applications

Anticancer Activity

Compounds structurally related to oxazolidine-2,4-dione have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of thizolidine-2,4-dione demonstrated significant activity against the MCF-7 human breast cancer cell line, indicating a potential pathway for developing new anticancer agents (Kumar & Sharma, 2022).

Antimicrobial Activities

New compounds featuring a thiazolidine-2,4-dione structure were synthesized and demonstrated significant in vitro antibacterial and antifungal activities. These findings underline the potential of such compounds in developing new antimicrobial agents, potentially opening doors for novel treatments against resistant strains of bacteria and fungi (Prakash et al., 2010).

Agricultural Fungicide Development

Oxazolidinone derivatives, such as famoxadone, have been commercialized as agricultural fungicides, showcasing excellent control of plant pathogens. The development and optimization of such compounds underscore their significance in improving agricultural yields and fighting plant diseases (Sternberg et al., 2001).

Synthesis of α-Hydroxyamides

A novel approach to synthesizing 1,3-oxazolidine-2,4-diones was developed, illustrating the versatility of these compounds in organic synthesis. This research paves the way for creating complex molecules with potential applications in various fields of chemistry and pharmacology (Merino et al., 2010).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It’s known that piperidine derivatives can interact with various targets, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the physicochemical properties of piperidine derivatives can be modified to improve their pharmacokinetic profile .

Result of Action

Piperidine derivatives are known to have various biological activities .

Action Environment

It’s known that the properties of piperidine derivatives can be modified to alter their interaction with the environment, such as bacterial cell penetrability affecting permeability-based antibiotic resistance .

They have various biological activities and their properties can be modified to improve their pharmacokinetic profile and alter their interaction with the environment .

Future Directions

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

properties

IUPAC Name |

3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5/c17-12-3-1-2-4-13(12)23-9-14(20)18-7-5-11(6-8-18)19-15(21)10-24-16(19)22/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSQYUQPQYBVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)

![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)

![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)